molecular formula C10H15NO B2452318 3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one CAS No. 1909325-92-3

3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one

Cat. No. B2452318
CAS RN: 1909325-92-3
M. Wt: 165.236
InChI Key: IZOWYEJBPOAWDA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Based on the name, this compound likely has a complex three-dimensional structure due to the spirocyclic component. The exact structure would depend on the specific arrangement of the atoms and the stereochemistry at the spirocyclic carbon .


Chemical Reactions Analysis

The reactivity of this compound would depend on several factors, including the presence and position of any functional groups, the strain in the cyclic structures, and steric hindrance from the isopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

Synthesis and Theoretical Studies

Reactions with C,N-Diarylnitrilimines

  • Tsuge, Watanabe, & Kiryu (1979) explored the reactions of azaspiro compounds with C,N-diarylnitrilimines, demonstrating their potential in creating complex chemical structures (Tsuge, Watanabe, & Kiryu, 1979).

Anti-Coronavirus Activity

  • A study by Apaydın et al. (2019) highlighted the synthesis of azaspiro derivatives and their evaluation against human coronavirus, suggesting their potential in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Tandem Synthesis for Structurally Novel Compounds

  • Shan et al. (2022) reported the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, showcasing the versatility of azaspiro compounds in creating novel chemical structures (Shan, Li, Zheng, Wang, Wang, & Hu, 2022).

Cytotoxic Activity

Impact on Anticonvulsant Activity

  • Obniska, Kamiński, & Tatarczyńska (2006) synthesized N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant properties, indicating the application of azaspiro compounds in neuropharmacology (Obniska, Kamiński, & Tatarczyńska, 2006).

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Spirocyclic compounds are an active area of research in organic and medicinal chemistry due to their complex structures and potential biological activity. Future research on “3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one” could involve exploring its synthesis, properties, and potential uses .

properties

IUPAC Name

1-propan-2-yl-2-azaspiro[3.4]oct-6-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)8-10(9(12)11-8)5-3-4-6-10/h3-4,7-8H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOWYEJBPOAWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC=CC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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